1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
Beschreibung
The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine features a tetrazole ring substituted with a 4-methoxyphenyl group, linked via a methyl group to a piperazine core. The piperazine is further modified at the 4-position with a pyridin-3-ylsulfonyl moiety. This structure combines a tetrazole (known for metabolic stability and bioisosteric replacement of carboxylic acids) with a sulfonylated piperazine, a motif common in pharmaceuticals for enhancing solubility and binding affinity.
Eigenschaften
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-28-16-6-4-15(5-7-16)25-18(20-21-22-25)14-23-9-11-24(12-10-23)29(26,27)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSNSVLQCVGTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable sulfonyl chloride.
Attachment of the Pyridylsulfonyl Group: The pyridylsulfonyl group is introduced through a sulfonation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions.
Analyse Chemischer Reaktionen
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing tetrazole and piperazine moieties exhibit promising antimicrobial activity. A study evaluated the antimicrobial efficacy of similar compounds against various bacterial strains, demonstrating that derivatives of tetrazole-piperazine structures could serve as potential lead molecules for antibiotic development.
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 12.5 |
| Compound B | Antifungal | Candida albicans | 8.0 |
These findings suggest that the incorporation of specific functional groups in the structure enhances the biological activity against pathogens.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively. The structure-activity relationship (SAR) studies indicate that modifications in the piperazine ring can significantly influence inhibitory potency.
Study on Antimicrobial Activity
In a recent study published in Pharmaceutical Research, several derivatives of tetrazole-piperazine were synthesized and tested for their antimicrobial properties. The study found that compounds with specific substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics. For instance, one derivative showed an IC50 value of 10 µM against Staphylococcus aureus, indicating strong antibacterial potential .
Research on Enzyme Inhibition
Another research article focused on the enzyme inhibition capabilities of related compounds. It was found that certain derivatives could inhibit AChE with IC50 values significantly lower than those of traditional inhibitors like donepezil. This suggests that these compounds could be further developed for treating Alzheimer's disease .
Wirkmechanismus
The mechanism of action of 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: The binding of the compound to its targets can activate or inhibit various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Group 1: Variants with Modified Sulfonyl Substituents
These compounds retain the tetrazole-piperazine core but differ in the sulfonyl group attached to the piperazine.
Key Observations :
- Polarity and Solubility: The pyridin-3-ylsulfonyl group in the target compound introduces a polar heteroaromatic ring, likely enhancing water solubility compared to alkyl (methyl) or non-polar aryl (biphenyl) substituents.
- Steric Effects : Bulkier groups (e.g., biphenyl in 3da) correlate with higher melting points (139–141°C), suggesting increased crystallinity. The target compound’s pyridinyl group may impart intermediate steric bulk.
- Synthetic Accessibility : Yields for sulfonylated analogs range from 57–70%, with bromophenyl derivatives achieving higher yields (70%) .
Group 2: Variants with Modified Tetrazole Substituents
These compounds retain the sulfonyl-piperazine moiety but vary in the tetrazole’s aryl substituent.
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy in 3ca) may stabilize the tetrazole ring, whereas electron-withdrawing groups (e.g., 3-fluoro) could alter reactivity or binding interactions.
Group 3: Piperazine Derivatives with Alternative Heterocycles
These compounds replace the tetrazole with other heterocycles or modify the piperazine scaffold.
Key Observations :
- Heterocycle Impact : Tetrazoles (as in the target compound) offer greater metabolic resistance compared to pyrazolines or pyrazoles, which are prone to oxidation .
- Piperazine Flexibility : Piperazine derivatives with aryl groups (e.g., 4-nitrophenyl) often exhibit varied pharmacokinetic profiles, depending on substituent polarity .
Biologische Aktivität
The compound 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine , also known by its CAS number 1351643-53-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, derivatives of tetrazole have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. A study highlighted that pyrazole derivatives, closely related to tetrazoles, demonstrated effective inhibition against BRAF(V600E) and EGFR, which are crucial in many cancers .
Table 1: Summary of Antitumor Activities
| Compound Type | Target | Activity |
|---|---|---|
| Pyrazole Derivatives | BRAF(V600E) | Inhibition |
| Tetrazole Derivatives | EGFR | Inhibition |
| Piperazine Analogues | Various Cancer Lines | Cytotoxicity |
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory activity. Similar piperazine derivatives have been studied for their ability to modulate inflammatory pathways, particularly through the inhibition of cytokine release and modulation of immune responses .
Table 2: Anti-inflammatory Mechanisms
| Mechanism | Effect |
|---|---|
| Cytokine Inhibition | Reduced inflammation |
| Immune Modulation | Altered immune response |
Case Studies
-
Case Study on Anticancer Efficacy :
A recent investigation focused on a series of piperazine derivatives, including those with tetrazole functionalities, which were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that compounds with methoxyphenyl groups exhibited enhanced cytotoxic effects compared to their counterparts lacking this substituent . -
Synergistic Effects with Chemotherapy :
Another study assessed the combination of tetrazole-based compounds with standard chemotherapy agents like doxorubicin. The findings suggested a synergistic effect that improved overall efficacy against resistant cancer cell lines .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the piperazine ring and the introduction of substituents on the tetrazole significantly influence biological activity. For example, the presence of electron-donating groups like methoxy enhances binding affinity and potency against targeted receptors .
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Addition | Increased potency |
| Sulfonyl Group Variation | Altered receptor binding |
Q & A
Q. What are the optimized synthetic routes for preparing 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition between 4-methoxyphenyl azide and nitriles under acidic conditions.
- Step 2 : Alkylation of the tetrazole nitrogen with a chloromethyl-piperazine intermediate.
- Step 3 : Sulfonylation of the piperazine ring using pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine).
Critical parameters include temperature control (0–5°C for sulfonylation), solvent choice (e.g., dichloromethane for solubility), and purification via column chromatography. Analytical techniques like thin-layer chromatography (TLC) and ¹H/¹³C NMR are essential for monitoring intermediates and confirming final product purity .
Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. For example, the methoxy group (δ ~3.8 ppm) and pyridyl sulfonyl protons (δ ~8.5–9.0 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays).
- X-ray Crystallography : Resolves 3D conformation using programs like SHELXL for refinement. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to avoid polymorphism .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Poor solubility may require formulation with cyclodextrins or surfactants.
- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring. Degradation pathways (e.g., hydrolysis of sulfonyl groups) should be mitigated by storing at –20°C in anhydrous conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on binding.
- Bioisosteric Replacement : Substitute the tetrazole ring with carboxylate or sulfonamide groups to compare potency.
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs. Data from analogues in (e.g., fluorophenyl derivatives with improved IC₅₀ values) can inform design .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition (e.g., ERK1/2) using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated ERK) assays.
- Purity Verification : Re-test compounds with ≥98% purity (via HPLC) to exclude off-target effects from impurities.
- Buffer Compatibility : Ensure assay buffers (e.g., Mg²⁺ concentration) do not interfere with compound solubility or activity .
Q. How can molecular docking predict interactions with potential biological targets (e.g., kinases)?
- Methodological Answer :
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., MAPK/ERK pathway) based on structural homology.
- Docking Workflow :
Prepare the compound’s 3D structure (optimized with Gaussian 09 at the B3LYP/6-31G* level).
Use AutoDock Vina to dock into the target’s crystal structure (PDB: 4QTB).
Validate poses with MD simulations (GROMACS) to assess binding stability.
- Key Interactions : The sulfonyl group may form hydrogen bonds with Lys52, while the tetrazole engages in π-π stacking with Phe78 .
Q. What experimental approaches assess metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎).
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC assay) to measure IC₅₀ values.
- Metabolite Identification : HRMS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
Q. How can in silico models predict toxicity and guide in vitro testing?
- Methodological Answer :
- ADMET Prediction : Use QikProp (Schrödinger) to estimate hepatotoxicity (e.g., Rule of Five violations) and hERG channel inhibition.
- AMES Test Simulation : Derek Nexus predicts mutagenicity based on structural alerts (e.g., nitro groups).
- In Vitro Validation : Confirm predictions with cytotoxicity assays (e.g., HepG2 cell viability) and genotoxicity tests (e.g., micronucleus assay) .
Q. What crystallization conditions are optimal for resolving polymorphic forms of this compound?
- Methodological Answer :
- Screening Methods : Use high-throughput vapor diffusion (24-well plates) with 96 solvent combinations (e.g., ethanol/water, acetone/heptane).
- Temperature Gradients : Vary from 4°C to 40°C to induce different nucleation rates.
- SHELXL Refinement : Analyze diffraction data (Cu-Kα radiation) to resolve disorder in the piperazine ring. Polymorph stability is assessed via DSC/TGA .
Q. How does this compound synergize with other kinase inhibitors in combination therapy studies?
- Methodological Answer :
- Dose Matrix Screening : Test pairwise combinations with MEK inhibitors (e.g., trametinib) using a 5x5 concentration grid.
- Synergy Calculation : Apply the Chou-Talalay method (CompuSyn software) to compute combination indices (CI <1 indicates synergy).
- Mechanistic Validation : Profile downstream signaling (e.g., pERK/pAKT ratios) via multiplex immunoassays .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
